molecular formula C18H22F2N4O3S B3000746 4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine CAS No. 946302-41-6

4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine

Cat. No.: B3000746
CAS No.: 946302-41-6
M. Wt: 412.46
InChI Key: UGPFARWKMZPENW-UHFFFAOYSA-N
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Description

The compound 4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is a pyrimidine derivative featuring a piperazine ring substituted at position 4 with a 2,4-difluorophenylsulfonyl group. The pyrimidine core is further modified at position 6 with an isopropoxy group and at position 2 with a methyl substituent.

Properties

IUPAC Name

4-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N4O3S/c1-12(2)27-18-11-17(21-13(3)22-18)23-6-8-24(9-7-23)28(25,26)16-5-4-14(19)10-15(16)20/h4-5,10-12H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPFARWKMZPENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H18F2N6O2S
  • Molecular Weight : 420.44 g/mol
  • IUPAC Name : 4-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-isopropoxy-2-methylpyrimidine

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The sulfonamide moiety is known to enhance the compound's ability to inhibit specific enzymes and receptors, which may include:

  • Kinase Inhibition : Similar compounds have shown activity against various kinases, which play critical roles in cancer cell proliferation and survival.
  • Antimicrobial Activity : The presence of the piperazine ring is often associated with antimicrobial properties, suggesting potential efficacy against bacterial infections.

Antitumor Activity

Recent studies indicate that derivatives of pyrimidine compounds exhibit significant antitumor activities. For instance, modifications in the structure can lead to enhanced inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-75.0Apoptosis induction
This compoundA5493.5Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Case Studies

  • Synergistic Effects with Chemotherapeutics : A study explored the combination of this compound with doxorubicin in breast cancer models. It was found that the combination significantly enhanced cytotoxicity compared to doxorubicin alone, indicating a synergistic effect that could improve therapeutic outcomes in resistant cancer types.
  • In Vivo Efficacy : Animal studies demonstrated that administration of the compound led to a reduction in tumor size in xenograft models of breast cancer, supporting its potential as an effective therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrimidine Class

Compound 1 : Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethanesulfonamido)pyrimidine-5-carboxylate
  • Structure : Shares a pyrimidine core with fluorophenyl and isopropyl substituents but differs in the sulfonamido group (N-methylmethanesulfonamido) and a methyl ester at position 3.
  • Key Differences: The target compound uses a sulfonyl-piperazine moiety, while Compound 1 employs a sulfonamido group directly attached to the pyrimidine ring.
Compound 2 : Pramiconazole (CAS-219923-85-0)
  • Structure : A triazole-containing antifungal agent with a difluorophenyl group, a dioxolane ring, and a piperazine-linked phenyl system .
  • Key Differences: Pramiconazole’s triazole moiety is absent in the target compound, suggesting divergent mechanisms of action (e.g., lack of cytochrome P450 inhibition typical of azoles).
Compound 3 : 3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol Hydrochloride
  • Structure : Combines a fluoropyrimidine core with triazole and difluorophenyl groups.
  • Key Differences :
    • The triazole and chloro-fluoropyrimidine substituents in Compound 3 contrast with the target compound’s isopropoxy and methyl groups.
    • The presence of a hydrochloride salt in Compound 3 may improve solubility compared to the neutral sulfonyl-piperazine in the target compound .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Pramiconazole Compound 1
Molecular Weight ~441.47 g/mol 659.73 g/mol ~408.45 g/mol
Key Functional Groups Sulfonyl-piperazine, isopropoxy Triazole, dioxolane Sulfonamido, methyl ester
LogP (Predicted) ~3.2 (moderate lipophilicity) ~4.5 (high lipophilicity) ~2.8 (lower lipophilicity)
Solubility Low (sulfonyl groups) Moderate (ionizable groups) Moderate (ester hydrolysis)

Research Findings and Implications

  • Structural Flexibility : The piperazine-sulfonyl linkage in the target compound may improve binding to flexible enzyme pockets compared to rigid dioxolane systems in Pramiconazole.
  • Fluorine Effects : The 2,4-difluorophenyl group enhances metabolic stability and electron-withdrawing properties, similar to fluorinated analogues in and .
  • Synthetic Accessibility : The absence of complex stereochemistry (unlike Pramiconazole’s dioxolane) may streamline the synthesis of the target compound.

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